molecular formula C14H16ClN3O4 B4131331 methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate

methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4131331
M. Wt: 325.75 g/mol
InChI Key: AKNJCOZKDYDDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a synthetic organic compound featuring a 3-oxopiperazine core substituted with a carbamoyl group linked to a 3-chlorophenyl moiety and an acetamide ester. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., chloroacetylated intermediates) and substituted anilines, followed by esterification .

Properties

IUPAC Name

methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4/c1-22-12(19)8-11-13(20)16-5-6-18(11)14(21)17-10-4-2-3-9(15)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNJCOZKDYDDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332164
Record name methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1008462-54-1
Record name methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate typically involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like chlorine (Cl₂) for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

2-[1-(Chloroacetyl)-3-Oxopiperazin-2-yl]-N-(4-Methylphenyl)acetamide (CAS 1306738-26-0)

  • Structural Similarities : Both compounds contain a 3-oxopiperazine backbone and an acetamide side chain.
  • Key Differences : The 3-chlorophenyl carbamoyl group in the target compound is replaced with a 4-methylphenylacetamide in the analog.
  • The methyl ester in the target compound could increase metabolic stability relative to the free amide in the analog .

Methyl 2-(2-Chloroanilino)-2-(3-Chlorophenyl)acetate

  • Structural Similarities : Both share a methyl ester and 3-chlorophenyl substituent.
  • Key Differences : This analog lacks the 3-oxopiperazine ring, instead featuring a simpler acetamide backbone.
  • Implications: The absence of the piperazinone ring reduces conformational rigidity, which may lower target selectivity . The ester group in both compounds suggests similar solubility profiles, though the piperazinone in the target compound could introduce polar interactions .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

  • Structural Similarities : Contains a 3-chlorophenyl group and heterocyclic core.
  • Key Differences: Replaces the piperazinone with a pyrazole ring and includes a sulfanyl (-S-) linkage.
  • Implications :
    • The sulfanyl group may confer greater oxidative stability compared to the carbamoyl group but reduce hydrogen-bonding capacity .
    • The trifluoromethyl group enhances lipophilicity, which could improve membrane permeability relative to the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Methyl 2-{1-[N-(3-Chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate (Target) C₁₅H₁₇ClN₃O₄ 342.77 g/mol 3-Chlorophenyl, methyl ester Piperazinone, carbamoyl, ester Protease/kinase inhibition
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide C₁₅H₁₉ClN₃O₃ 324.79 g/mol 4-Methylphenyl, chloroacetyl Piperazinone, acetamide Intermediate for drug synthesis
Methyl 2-(2-chloroanilino)-2-(3-chlorophenyl)acetate C₁₅H₁₃Cl₂NO₂ 318.18 g/mol 3-Chlorophenyl, methyl ester Ester, anilino Antimicrobial agents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 336.72 g/mol 3-Chlorophenylsulfanyl, trifluoromethyl Pyrazole, aldehyde, sulfanyl Agrochemicals

Research Findings and Trends

  • Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogs, such as coupling 3-chlorophenyl isocyanate with a preformed piperazinone-acetate intermediate, followed by esterification . Yields for such reactions typically range from 50–70% .
  • Stability : The methyl ester in the target compound may confer greater hydrolytic stability compared to free carboxylic acid derivatives, as observed in similar esters .

Biological Activity

Methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article aims to summarize the findings regarding its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a piperazine ring and a chlorophenyl group. Its molecular formula is C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3}, and it has a molecular weight of approximately 303.75 g/mol. The compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. The presence of the piperazine moiety is particularly noteworthy, as piperazine derivatives are known for their diverse pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Target Interaction

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to cancer progression, although specific targets are yet to be conclusively identified.
  • Receptor Modulation : The chlorophenyl group may enhance binding affinity to various receptors involved in neurotransmission and cell signaling.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. It was observed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective properties of this compound:

  • Neurotoxicity Models : In models of neurotoxicity induced by oxidative stress, this compound demonstrated significant protective effects on neuronal cells by reducing oxidative damage markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.